molecular formula C20H19IOS B8536639 (4-Hydroxy-3,5-dimethylphenyl)(diphenyl)sulfanium iodide CAS No. 328935-87-1

(4-Hydroxy-3,5-dimethylphenyl)(diphenyl)sulfanium iodide

Cat. No.: B8536639
CAS No.: 328935-87-1
M. Wt: 434.3 g/mol
InChI Key: NZVONQLUBSJCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-3,5-dimethylphenyl)(diphenyl)sulfanium iodide is a useful research compound. Its molecular formula is C20H19IOS and its molecular weight is 434.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

328935-87-1

Molecular Formula

C20H19IOS

Molecular Weight

434.3 g/mol

IUPAC Name

(4-hydroxy-3,5-dimethylphenyl)-diphenylsulfanium;iodide

InChI

InChI=1S/C20H18OS.HI/c1-15-13-19(14-16(2)20(15)21)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-14H,1-2H3;1H

InChI Key

NZVONQLUBSJCIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 36 g of 2,6-xylenol and 60 g of diphenyl sulfoxide was added 300 mL of a solution consisting of diphosphorous pentoxide/methanesulfonic acid=1/10. The resultant reaction mixture was reacted at 40° C. for 4 hours and then poured on ice. This aqueous solution was washed with ethyl acetate. To the aqueous phase was added a solution prepared by dissolving 200 g of potassium iodide in water. The particles precipitated were taken out by filtration and washed with acetone. As a result, 3,5-dimethyl-4-hydroxyphenyldiphenylsulfonium iodide was obtained in an amount of 80 g. To 7.1 g of the 3,5-dimethyl-4-hydroxyphenyldiphenylsulfonium iodide obtained were added 300 mL of chloroform and 2.0 g of triethylamine. To this solution was dropwise added 10 g of nonafluorobutanesulfonic anhydride over 30 minutes with cooling with ice. After the resultant reaction mixture was reacted at room temperature for 1 hour, water was added thereto. The organic phase was washed with 5% aqueous NaOH solution and subsequently with water and then concentrated to obtain a crude reaction product, which was recrystallized from ethyl acetate/dilsopropyl ether. As a result, acid generator (Bb-1) was obtained in an amount of 10.0 g.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.